molecular formula C7H7NOS B11919678 4-(Thiophen-2-yl)azetidin-2-one

4-(Thiophen-2-yl)azetidin-2-one

Cat. No.: B11919678
M. Wt: 153.20 g/mol
InChI Key: RBEFCFPUXWEYHN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring with a thiophene substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to β-lactam antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Thiophen-2-yl)azetidin-2-one involves the reaction of thiophene-2-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as chloroacetyl chloride, under basic conditions to yield the azetidinone ring .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)azetidin-2-one involves its interaction with bacterial enzymes, similar to β-lactam antibiotics. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . The thiophene ring enhances its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an azetidinone ring.

    4-(Thiophen-2-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of an azetidinone ring.

Uniqueness

4-(Thiophen-2-yl)azetidin-2-one is unique due to its four-membered azetidinone ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFCFPUXWEYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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